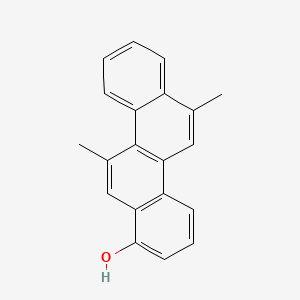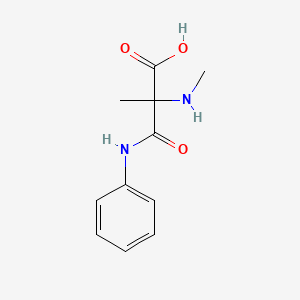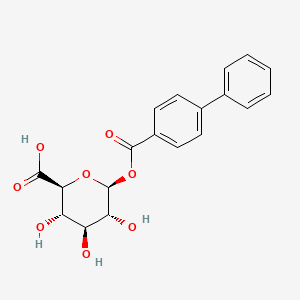
beta-D-Glucopyranuronic acid, 1-(1,1'-biphenyl)-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a glucopyranuronic acid moiety linked to a biphenyl group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate typically involves the esterification of beta-D-glucopyranuronic acid with 1-(1,1’-biphenyl)-4-carboxylic acid. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic regions of proteins or enzymes, potentially modulating their activity. Additionally, the glucopyranuronic acid moiety may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-ylhydroxyamino-1-deoxy-
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-ylmethoxy-1-deoxy-
Uniqueness
Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate stands out due to its unique combination of a glucopyranuronic acid moiety and a biphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82206-03-9 |
|---|---|
Molecular Formula |
C19H18O8 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H18O8/c20-13-14(21)16(17(23)24)26-19(15(13)22)27-18(25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19-/m0/s1 |
InChI Key |
AXZKYOZWGNTOIF-NAHJCDBISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)

![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
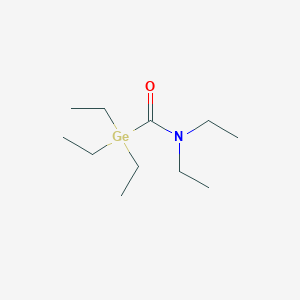
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
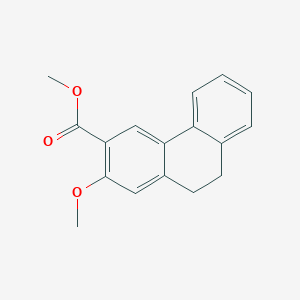

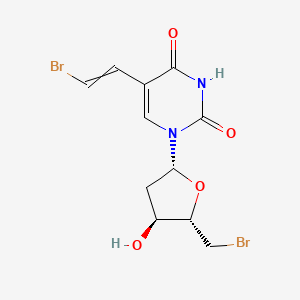
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
